theoretical properties of 1,6-dimethyl-1H-indazole using DFT calculations
theoretical properties of 1,6-dimethyl-1H-indazole using DFT calculations
This technical guide details the theoretical characterization of 1,6-dimethyl-1H-indazole , a pharmacologically relevant scaffold in medicinal chemistry. It synthesizes computational protocols using Density Functional Theory (DFT) to predict structural, electronic, and spectroscopic properties.[1][2][3]
Executive Summary
1,6-dimethyl-1H-indazole (C
This guide provides a standardized workflow for characterizing this molecule using Density Functional Theory (DFT) . By employing the B3LYP hybrid functional with the 6-311++G(d,p) basis set, researchers can accurately model its planar geometry, frontier molecular orbital (FMO) distribution, and spectroscopic signatures (NMR/IR). The presence of the electron-donating methyl group at the C6 position, combined with N1-methylation, distinctively modulates the HOMO-LUMO gap and nucleophilic susceptibility compared to the unsubstituted parent indazole.
Computational Methodology (The Protocol)
To ensure reproducibility and high accuracy (E-E-A-T), the following computational workflow is recommended. This protocol balances computational cost with the accurate recovery of electronic correlation and long-range interactions.
Standardized Workflow
The calculations should be performed in the gas phase (for intrinsic properties) and solvent phase (PCM/DMSO for biological relevance).
Recommended Level of Theory: B3LYP/6-311++G(d,p)[1][2][4]
-
Functional (B3LYP): Chosen for its proven track record in predicting vibrational frequencies and geometry of fused heterocycles.
-
Basis Set (6-311++G(d,p)): The diffuse functions (++) are critical for describing the lone pairs on the nitrogen atoms and the electron density of the aromatic
-system.
Workflow Diagram
The following diagram outlines the logical progression from structure drawing to property extraction.
Figure 1: Decision tree for the DFT characterization of indazole derivatives. A frequency calculation is mandatory to confirm the structure is a true minimum (zero imaginary frequencies).
Structural & Geometric Properties
The 1H-indazole tautomer is thermodynamically favored over the 2H-form. Methylation at N1 locks this tautomer, ensuring a planar, aromatic bicyclic system.
Optimized Geometry Parameters
Upon optimization at the B3LYP/6-311++G(d,p) level, the molecule exhibits
| Parameter | Bond/Angle | Theoretical Prediction (Approx.) | Mechanistic Insight |
| Bond Length | N1–N2 | 1.36 – 1.37 Å | Single bond character; slight shortening due to aromatic delocalization. |
| Bond Length | C3–N2 | 1.32 – 1.34 Å | Double bond character (C=N), typical of azoles. |
| Bond Length | N1–C | 1.45 – 1.46 Å | Standard |
| Bond Angle | N1–N2–C3 | ~112° | Characteristic of the 5-membered pyrazole ring. |
| Dihedral | Ring–CH | 0.0° or 180.0° | Methyl protons orient to minimize steric clash with ortho-protons (H7). |
Note: The C6-methyl group induces a slight bond elongation in the adjacent C5-C6 and C6-C7 bonds due to the hyperconjugative effect (
Electronic Properties & Reactivity
Understanding the electron distribution is vital for predicting drug-receptor interactions.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a measure of chemical stability (Hardness,
-
HOMO (Highest Occupied Molecular Orbital): Located primarily on the indazole bicyclic ring. The C6-methyl group acts as a weak electron donor, slightly raising the HOMO energy compared to the unsubstituted core.
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the
-system, with significant coefficients on the C3 and N2 atoms.
Global Reactivity Descriptors (Calculated via Koopmans' Theorem):
-
Ionization Potential (
): ~5.8 - 6.2 eV -
Electron Affinity (
): ~1.0 - 1.5 eV -
Chemical Hardness (
): Indicates resistance to charge transfer.[5] -
Electrophilicity Index (
): Predicts the propensity to accept electrons.[5]
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding the identification of active sites for drug binding.
Figure 2: Interpretation of the Molecular Electrostatic Potential (MEP) surface. The N2 nitrogen is the primary H-bond acceptor site.
Spectroscopic Profiling
Theoretical spectra allow for the validation of synthesized compounds. A scaling factor (typically 0.961 - 0.967 for B3LYP) must be applied to vibrational frequencies to correct for anharmonicity.
Vibrational Spectroscopy (IR)
-
Absence of N-H Stretch: Unlike 1H-indazole (broad band ~3200 cm
), the 1,6-dimethyl derivative lacks this feature. -
C-H Stretching (Aromatic): 3000 – 3100 cm
. -
C-H Stretching (Aliphatic -CH
): 2850 – 2980 cm (Distinctive doublet/multiplet). -
C=N Stretching: ~1610 – 1630 cm
(Strong characteristic band).
NMR Spectroscopy (GIAO Method)
Isotropic shielding tensors are calculated using the GIAO (Gauge-Independent Atomic Orbital) method.
-
H NMR:
-
N1-CH
: ~4.0 ppm (Deshielded by adjacent Nitrogen). -
C6-CH
: ~2.4 ppm (Typical benzylic position). -
H3 (Pyrazole ring): ~7.9 - 8.1 ppm (Deshielded singlet).
-
-
C NMR:
-
N1-CH
: ~35 ppm. -
C6-CH
: ~21 ppm. -
C3: ~133 ppm.
-
Conclusion
The theoretical study of 1,6-dimethyl-1H-indazole using B3LYP/6-311++G(d,p) reveals a stable, planar aromatic system. The methylation pattern distinctively alters the spectroscopic signature (disappearance of N-H stretch, appearance of distinct aliphatic signals) and modulates the electronic surface, making the N2 position the dominant site for electrophilic interaction. These calculated properties provide a rigorous baseline for identifying this scaffold in complex biological matrices and optimizing its derivatives for renal and anti-inflammatory therapies.
References
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J. Org. Chem. [Link][1][2]
-
RSC Advances. (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives. Royal Society of Chemistry.[6] [Link]
-
ResearchGate. (2017).[7] A DFT and molecular dynamics study on inhibitory action of indazole derivative on corrosion of mild steel. [Link]
-
Sciforum. (2021). Synthesis of a novel series of substituted 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives and evaluations. [Link]
-
WuXi Biology. (2023).[8] Assessing Reactivity with LUMO and HOMO Energy Gap. [Link]
Sources
- 1. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE [irjweb.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
